![molecular formula C20H23N3O3 B2783684 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one CAS No. 2380172-47-2](/img/structure/B2783684.png)
1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one, also known as MP-10, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual action may contribute to its antidepressant and anxiolytic effects, as well as its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce the release of dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one in lab experiments is its high purity and high yield synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret its effects in certain experiments.
Future Directions
For 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one research may include further investigation of its mechanism of action, as well as its potential as a therapeutic agent for other conditions, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further studies may explore the potential use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one in combination with other drugs or therapies for enhanced therapeutic effects.
Synthesis Methods
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 1-benzylpiperazine, followed by acylation with 2-phenylbutyric acid chloride. The resulting product is then cyclized to form 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one. This synthesis method has been optimized to yield high purity and high yield of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one has been studied for its potential as a therapeutic agent for various conditions, including depression, anxiety, and drug addiction. In preclinical studies, 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one has been shown to have antidepressant and anxiolytic effects, as well as reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-17(15-7-5-4-6-8-15)20(25)22-11-12-23(19(24)14-22)16-9-10-21-18(13-16)26-2/h4-10,13,17H,3,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAXSXVOAVANDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one |
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